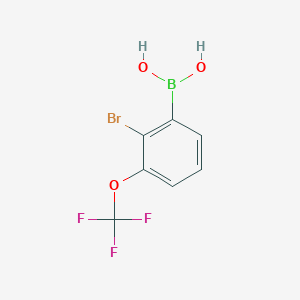
2-Bromo-3-(trifluoromethoxy)phenylboronic acid
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethoxy)phenylboronic acid (2-Bromo-3-TFPBA) is a boronic acid derivative with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. It is a versatile reagent that can be used in a variety of organic reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and palladium-catalyzed allylic substitution. In addition, it has been used in the synthesis of a variety of biologically active compounds, including pharmaceuticals and natural products. Furthermore, 2-Bromo-3-TFPBA has been used in the development of analytical methods for the determination of small molecules and peptides.
Applications De Recherche Scientifique
Medicinal Chemistry: P2X7 Antagonists for Pain Management
This compound serves as a precursor in synthesizing multisubstituted purines, which act as P2X7 antagonists . These antagonists are significant in the treatment of chronic pain and inflammation, as the P2X7 receptor plays a crucial role in pain signaling pathways.
Drug Discovery: Aldosterone Synthase Inhibitors
In drug discovery, it’s used to create heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These derivatives function as aldosterone synthase inhibitors, offering a therapeutic approach for conditions like hypertension and heart failure.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
The compound is involved in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds in organic synthesis . This reaction is pivotal for constructing complex molecular architectures in pharmaceuticals and organic materials.
Material Science: Synthesis of Biologically Active Molecules
It acts as a reactant in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors, which are explored for their potential to inhibit cancer cell proliferation .
Agricultural Research: D-Glucose Binding Studies
In agricultural research, derivatives of this compound have been studied for their selectivity in D-glucose binding . This application is crucial for developing glucose-responsive materials that can be used in smart agriculture.
Industrial Applications: CETP Inhibitors
Industrially, it’s used to synthesize fluorohydroquinolineethanol, a CETP inhibitor . CETP inhibitors are significant for their potential to treat hyperlipidemia and prevent cardiovascular diseases.
Material Science: Liquid Crystalline Materials
The compound is utilized in the creation of novel liquid crystalline materials, which have applications ranging from displays to sensors .
Drug Discovery: Muscarinic Acetylcholine Receptor Agonists
It’s also a precursor for biaryl amides with muscarinic acetylcholine receptor subtype M1 agonist activity . These agonists are investigated for their potential in treating neurological disorders like Alzheimer’s disease.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It is generally stable, readily prepared, and environmentally benign , which may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 2-Bromo-3-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of certain catalysts .
Propriétés
IUPAC Name |
[2-bromo-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-4(8(13)14)2-1-3-5(6)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXLLVIGWOPVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213385 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309980-96-8 | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-3-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



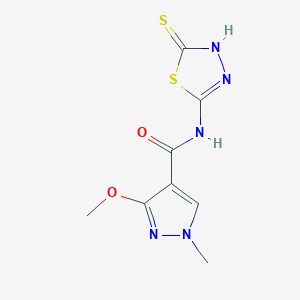

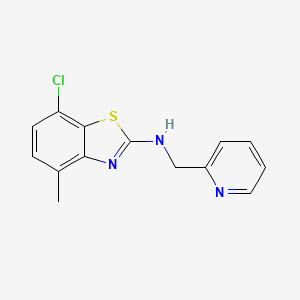

![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)
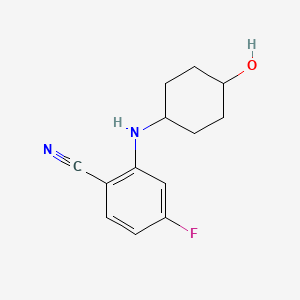
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
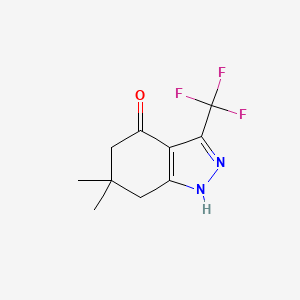
![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)
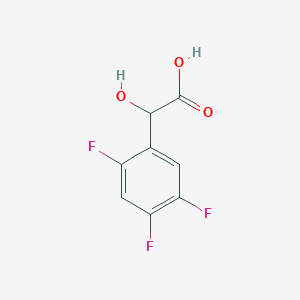
![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B1387561.png)